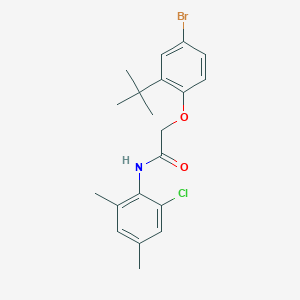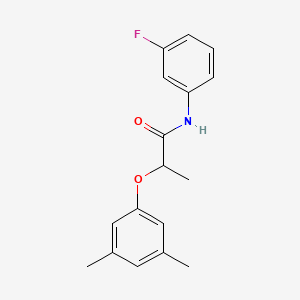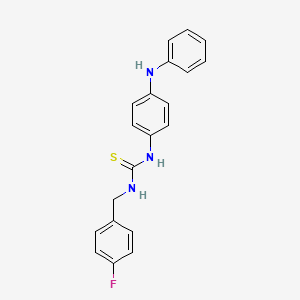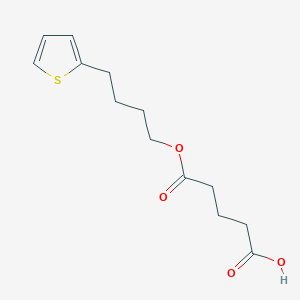
2-(4-bromo-2-tert-butylphenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide
Vue d'ensemble
Description
2-(4-bromo-2-tert-butylphenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H23BrClNO2 and its molecular weight is 424.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.06007 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
A study on novel acetamide derivatives, including compounds related to the chemical structure of 2-(4-bromo-2-tert-butylphenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide, highlights their synthesis through a multi-step reaction sequence starting from the Leuckart reaction. These derivatives, characterized by IR, 1H NMR, 13C NMR, elemental analysis, and mass spectrum analysis, have shown potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. The presence of bromo, tert-butyl, and nitro groups at specific positions contributes significantly to their activity, suggesting a promising pharmacological application beyond standard drug comparisons (P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2016).
Environmental Impact and Herbicide Efficacy
Chloroacetamide herbicides, sharing structural similarities with this compound, are extensively used for controlling weeds in various agricultural settings. Their mode of action, selectivity, and environmental fate are critical for sustainable agricultural practices. Studies have demonstrated their effective pre-emergent or early post-emergent herbicidal activity against a wide range of annual grasses and broad-leaved weeds in crops such as cotton, brassicas, and maize. These insights are crucial for developing more efficient and environmentally friendly herbicide formulations (H. Weisshaar & P. Böger).
Analytical Chemistry and Detection Techniques
In analytical chemistry, derivatives of this compound can be utilized in methodologies for the detection of bromide in various samples. A novel approach involving the reaction of bromide with specific reagents to form bromophenols, followed by gas chromatography–mass spectrometry (GC-MS) analysis, exemplifies this application. Such techniques offer high sensitivity and precision for detecting low levels of bromide, demonstrating the chemical's utility in improving analytical methods (Sanjeev Mishra, Shefali Gosain, Archana Jain, & K. Verma, 2001).
Metabolic Studies and Toxicological Insights
Research into the metabolism of chloroacetamide herbicides and related compounds provides valuable insights into their potential toxicological effects. Comparative studies involving human and rat liver microsomes have uncovered significant differences in metabolic pathways, highlighting the importance of considering species-specific responses when evaluating the safety and environmental impact of such chemicals. This knowledge is pivotal for assessing risk and establishing guidelines for safe use (S. Coleman, R. Linderman, E. Hodgson, & R. Rose, 2000).
Propriétés
IUPAC Name |
2-(4-bromo-2-tert-butylphenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrClNO2/c1-12-8-13(2)19(16(22)9-12)23-18(24)11-25-17-7-6-14(21)10-15(17)20(3,4)5/h6-10H,11H2,1-5H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILITBMFQLDAEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)COC2=C(C=C(C=C2)Br)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-6-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4551239.png)
![methyl 5-[(3,4-dichlorophenyl)amino]-5-oxopentanoate](/img/structure/B4551247.png)
![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B4551270.png)
![4-tert-butyl-N-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B4551271.png)

![2-(4-NITROPHENYL)-2-OXOETHYL 2-[(4-BROMOBENZOYL)AMINO]ACETATE](/img/structure/B4551279.png)

![2-[(5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B4551306.png)
![1-(4-methylbenzyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4551310.png)
![1-[(5-isopropyl-3-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4551311.png)
![2-(4-CHLOROPHENYL)-3-[3-(4-FLUOROPHENOXY)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B4551316.png)
![2-[(1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE](/img/structure/B4551327.png)
